N-(3-Fluoranthenyl)maleimide

Time-resolved fluorescence spectroscopy Fluorescence lifetime imaging (FLIM) Protein conformational dynamics

Standard maleimide probes exhibit <10 nsec fluorescence lifetimes, limiting time-resolved measurements. N-(3-Fluoranthenyl)maleimide (FAM) provides a 20 nsec thiol adduct lifetime, enabling nanosecond-scale studies of molecular rotation, orientation, and energy transfer. Its 76% synthetic yield (vs. ~10% for N-(1-pyrenyl)maleimide) enhances supply chain reliability. Validated in fluoroimmunoassays via cysteamine linkers.

Molecular Formula C20H11NO2
Molecular Weight 297.3 g/mol
CAS No. 60354-76-9
Cat. No. B1218461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluoranthenyl)maleimide
CAS60354-76-9
SynonymsN-(3-fluoranthyl)maleimide
N-FLANM
Molecular FormulaC20H11NO2
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O
InChIInChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H
InChIKeyTUISHUGHCOJZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluoranthenyl)maleimide Procurement & Specifications


N-(3-Fluoranthenyl)maleimide (CAS: 60354-76-9), also designated as FAM, is an N-substituted maleimide derivative featuring a fluoranthene fluorophore conjugated to a maleimide reactive group [1]. This compound functions as a thiol-specific fluorescent probe, exhibiting a maximum excitation wavelength of 370 nm and forming covalent adducts with sulfhydryl-containing biomolecules such as cysteine residues in proteins and low-molecular-weight thiols . As established in the seminal patent by Kaneoka and co-workers, FAM belongs to a class of maleimide-type fluorescent reagents characterized by their non-fluorescent native state and fluorescence turn-on upon thiol conjugation [2].

Thiol-reactive fluorescent probe – forms covalent adducts with cysteine and sulfhydryl biomolecules.
370 nm UV excitation – compatible with xenon arc sources and frequency-tripled Nd:YAG lasers.
Extended fluorescence lifetime – supports time-resolved discrimination and biophysical dynamics studies.

N-(3-Fluoranthenyl)maleimide Substitution Risks


Generic substitution of N-(3-Fluoranthenyl)maleimide (FAM) with alternative maleimide-based thiol probes introduces significant performance variability that undermines experimental reproducibility and data interpretability. The patent disclosure explicitly states that most maleimide-type fluorescence reagents produce thiol adducts with fluorescence lifetimes of less than 10 nsec, a duration insufficient for many time-resolved biophysical measurements [1]. In contrast, FAM was specifically developed through systematic screening of aromatic compounds to yield adducts with an extended fluorescence lifetime of approximately 20 nsec, enabling studies of molecular rotation, orientational alteration, energy transfer, and excimer formation that are inaccessible with shorter-lifetime probes [1]. Furthermore, synthetic efficiency varies substantially among fluorophore-linked maleimides: FAM synthesis achieves a 76% yield under optimized conditions, whereas structurally analogous N-(1-pyrenyl)maleimide yields only approximately 10% under comparable synthetic protocols, affecting both commercial availability and procurement cost structures .

! Most maleimide probes yield adducts with
! Analog N-(1-pyrenyl)maleimide exhibits markedly lower synthetic yield (~10% vs FAM 76%), impacting supply consistency.
! Excitation maximum differs from visible-range probes (e.g., PyMPO, eosin); UV instrumentation alignment must be verified.

N-(3-Fluoranthenyl)maleimide Performance Comparison


Fluorescence Lifetime Advantage

N-(3-Fluoranthenyl)maleimide (FAM) provides a fluorescence lifetime of approximately 20 nsec for its thiol adducts, representing a >2-fold extension relative to the class baseline of <10 nsec observed for most maleimide-type fluorescence reagents [1]. The patent disclosure explicitly states that the inventor conducted systematic screening of numerous aromatic compounds specifically to identify a maleimide derivative producing adducts with 'conveniently measurable fluorescent life times' suitable for biological applications, in contrast to the 'too short' lifetimes (<10 nsec) of existing maleimide reagents [2]. This extended lifetime permits observation of multiple molecular events including rotation, orientational alteration, molecular deformation, photochemical reactions, solvent interactions, and energy transfer within a single excited-state duration [1].

Fluorescence lifetime
Head-to-head
FAM adduct ~20 nsec vs typical maleimide 2-fold extension)
Enables time-resolved discrimination against autofluorescence.
Based on US Patent 4097488 disclosure; experimental conditions as reported.
Time-resolved fluorescence spectroscopy Fluorescence lifetime imaging (FLIM) Protein conformational dynamics

Synthetic Yield vs. N-(1-Pyrenyl)maleimide

Under comparable Lewis acid and hexamethyldisilazane-promoted synthetic conditions, N-(3-Fluoranthenyl)maleimide (FAM) demonstrates substantially higher synthetic yield than its structural analog N-(1-pyrenyl)maleimide . The optimized synthetic protocol reported by Reddy and colleagues achieves a 76% yield for FAM synthesis, whereas N-(1-pyrenyl)maleimide yields only approximately 10% using analogous methodology . Both compounds share identical molecular formula (C20H11NO2) and molecular weight (297.31 g/mol) yet exhibit markedly different synthetic accessibility due to the distinct reactivity and steric properties of the fluoranthene versus pyrene aromatic systems [1].

Synthetic yield
Cross-study comparable
FAM 76% yield vs N-(1-pyrenyl)maleimide ~10% (7.6-fold higher)
Supports greater commercial accessibility and supply reliability.
Lewis acid/hexamethyldisilazane-promoted synthesis; room temperature protocol.
Fluorophore-maleimide synthesis Process chemistry Supply chain economics

Steroid Hapten Fluoroimmunoassay Conjugation

N-(3-Fluoranthenyl)maleimide has been successfully employed as a fluorescent labeling reagent for progesterone derivatives in fluoroimmunoassay development, demonstrating compatibility with bifunctional linker strategies [1]. In the study by Parini and colleagues, FAM was reacted with the thiol group of cysteamine, which served as a bifunctional arm linking the fluorophore to 11α-hydroxyprogesterone 11-hemisuccinate, yielding a fluorescent progesterone derivative suitable for immunological detection [2]. This application validates FAM‘s utility in constructing fluorescent conjugates where the maleimide moiety undergoes selective Michael addition to thiols while preserving fluoranthene fluorescence properties. While the publication did not include direct quantitative comparison against alternative maleimide probes within the same assay, the successful integration of FAM into a functional fluoroimmunoassay system provides class-level inference of its suitability relative to other fluorescent derivatization approaches evaluated in parallel [1].

Steroid immunoassay
Class-level inference
Successful conjugation to progesterone via cysteamine linker for fluoroimmunoassay.
Demonstrates utility in hapten-fluorophore conjugate construction.
Qualitative demonstration; no direct quantitative comparator in source.
Fluoroimmunoassay Steroid derivative synthesis Bifunctional linker chemistry

Excitation Wavelength Comparison

N-(3-Fluoranthenyl)maleimide exhibits a maximum excitation wavelength of 370 nm, placing it within the ultraviolet excitation range commonly accessible via standard xenon arc lamp sources and UV laser lines (e.g., 355 nm frequency-tripled Nd:YAG) . This spectral characteristic differentiates FAM from visible-excitable maleimide probes such as PyMPO maleimide (excitation ~415 nm) and eosin maleimide (visible range excitation), as well as from N-(1-pyrenyl)maleimide which typically excites in the 340-345 nm range [1]. The 370 nm excitation maximum of FAM corresponds to the S2 fluorescence band of the fluoranthene chromophore, a spectral region associated with anomalous fluorescence characteristics including reduced oxygen quenching sensitivity relative to longer-wavelength fluorophores [2].

Excitation maximum
Cross-study comparable
FAM 370 nm vs pyrenyl 340-345 nm, PyMPO ~415 nm, eosin visible range.
Matches common UV lamps; avoids deep-UV optics and visible-range overlap.
Spectral positioning corresponds to fluoranthene S2 band; literature consensus.
UV fluorescence spectroscopy Spectral compatibility Instrumentation matching

Environmental Sensitivity Profile

The fluorescence characteristics of N-(3-Fluoranthenyl)maleimide are responsive to changes in molecular microenvironment, a property explicitly leveraged in the original patent for studying physico-chemical characteristics of bio-macromolecules in their native environments [1]. The patent disclosure notes that the emission properties of FAM-thiol adducts can be characterized through multiple parameters including spectral distribution, fluorescence lifetime, quantum yield, and degree of polarization, all of which exhibit sensitivity to local environmental conditions [2]. This environmental sensitivity arises from the planar fluoranthene chromophore‘s π-delocalization, which DFT calculations indicate is influenced by substituent geometry and solvent polarity in N-substituted maleimides [3]. While quantitative comparison data against specific alternative probes is not available in the primary literature for this dimension, the class of maleimide-based fluorescent thiol reagents is recognized for environment-sensitive behavior that enables conformational and interaction studies [1].

Environmental sensitivity
Supporting evidence
Lifetime, quantum yield, polarization respond to local protein microenvironment.
May support protein conformational and interaction studies.
Qualitative property; quantitative cross-probe data not available in primary literature.
Protein microenvironments Solvent-dependent fluorescence Biophysical characterization

N-(3-Fluoranthenyl)maleimide Application Scenarios


Time-Resolved Fluorescence for Protein Dynamics

N-(3-Fluoranthenyl)maleimide (FAM) is optimally suited for time-resolved fluorescence applications requiring thiol adduct lifetimes in the 20 nsec range. This extended lifetime, representing a >2-fold increase over most maleimide reagents with <10 nsec lifetimes, enables observation of molecular rotation, orientational changes, and energy transfer processes that occur on the nanosecond timescale [1]. Researchers investigating protein folding dynamics, enzyme conformational changes, or macromolecular assembly kinetics should prioritize FAM when the experimental design demands fluorescence lifetime discrimination against autofluorescence or when nanosecond-scale molecular events must be resolved [2].

Cost-Effective Cysteine Labeling

Laboratories requiring routine fluorescent labeling of thiol-containing biomolecules with a UV-excitable probe should consider FAM due to its favorable synthetic accessibility. The 76% synthetic yield achieved under standard conditions substantially exceeds the approximately 10% yield of structurally analogous N-(1-pyrenyl)maleimide, translating to improved commercial availability and more predictable procurement [1]. This differential in manufacturing efficiency directly impacts supply chain reliability for research programs requiring consistent, reproducible fluorescent labeling of proteins, peptides, or thiol-containing small molecules [2].

Steroid Hapten Fluoroimmunoassay Development

FAM has demonstrated validated performance in fluoroimmunoassay applications through successful conjugation to progesterone derivatives via cysteamine bifunctional linkers [1]. This established application precedent supports procurement for laboratories developing fluorescent immunoassays for steroid hormones, therapeutic drug monitoring, or environmental analyte detection where thiol-maleimide chemistry provides a robust covalent linkage strategy. The compatibility of FAM with bifunctional arm approaches enables flexible assay design while maintaining fluorescent detection capability [2].

Xenon Arc-Compatible UV Detection

FAM‘s 370 nm excitation maximum aligns with standard UV fluorescence detection systems employing xenon arc lamps or 355 nm frequency-tripled Nd:YAG laser lines, eliminating the need for specialized visible-wavelength excitation sources or deep-UV quartz optics required for shorter-wavelength probes [1]. This spectral positioning enables compatibility with common laboratory fluorescence spectrophotometers and plate readers while avoiding the photodamage risks associated with <350 nm excitation of biological samples [2].

Application
Selection Property
Validation Focus
Time-resolved protein dynamics
Extended fluorescence lifetime
Time-resolved discrimination against background
Routine cysteine labeling
Favorable synthetic accessibility
Procurement consistency and supply review
Fluoroimmunoassay development
Thiol-maleimide conjugation compatibility
Hapten-fluorophore conjugate validation
UV fluorescence detection
370 nm excitation alignment
Instrument source compatibility check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Fluoranthenyl)maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.